2-[(Boc)(ethyl)amino]butyric Acid

Lipophilicity Membrane Permeability Drug Design

Select 2-[(Boc)(ethyl)amino]butyric acid to improve peptide drug-likeness. The N-ethyl modification delivers 23% higher logP and 11.6% lower TPSA than Boc-2-aminobutyric acid, boosting membrane permeability and oral bioavailability. It also confers proteolytic stability, extending peptide half-life. Fully compatible with standard Boc-SPPS, this building block integrates seamlessly into existing workflows. Ideal for intracellular targets and systemic peptide therapeutics.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B13195553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Boc)(ethyl)amino]butyric Acid
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N(CC)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-6-8(9(13)14)12(7-2)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
InChIKeyFVQOCTDWLBVBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Boc)(ethyl)amino]butyric Acid – Physicochemical and Structural Baseline for Research Procurement


2-[(Boc)(ethyl)amino]butyric acid (CAS 1341858-07-8) is an N-alkylated, Boc-protected derivative of 2-aminobutyric acid . The compound belongs to the class of aliphatic amino acid building blocks, possessing a tert-butoxycarbonyl (Boc) protecting group and an N-ethyl substituent on the amino nitrogen . Its molecular formula is C11H21NO4 with a molecular weight of 231.29 g/mol, and it is typically supplied at ≥95% purity . This compound serves primarily as a protected intermediate for solid-phase peptide synthesis (SPPS) and as a chiral building block in medicinal chemistry.

Why 2-[(Boc)(ethyl)amino]butyric Acid Cannot Be Replaced by Non-ethylated Boc-2-aminobutyric Acid


Generic substitution with Boc-2-aminobutyric acid (Boc-Abu-OH) would eliminate key physicochemical advantages conferred by the N-ethyl group. N-alkylation of amino acids is known to increase lipophilicity, reduce hydrogen-bond donor capacity, and enhance proteolytic stability [1]. These modifications directly impact membrane permeability, oral bioavailability potential, and resistance to enzymatic degradation in peptide therapeutics [1]. Consequently, replacing 2-[(Boc)(ethyl)amino]butyric acid with its non-ethylated analog would alter the pharmacokinetic and pharmacodynamic profile of any peptide construct, potentially compromising intended biological activity or stability. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation of 2-[(Boc)(ethyl)amino]butyric Acid versus Closest Analogs – Evidence-Based Selection Criteria


2-[(Boc)(ethyl)amino]butyric Acid Exhibits 23% Higher Calculated Lipophilicity (XlogP) than Non-ethylated Boc-2-aminobutyric Acid

The calculated lipophilicity (XlogP) of 2-[(Boc)(ethyl)amino]butyric acid is 2.0, compared to 1.63 for the non-ethylated analog Boc-2-aminobutyric acid (Boc-Abu-OH) . This represents an increase of 0.37 log units, corresponding to approximately 23% higher predicted partition coefficient.

Lipophilicity Membrane Permeability Drug Design

N-Ethyl Substitution Reduces Topological Polar Surface Area by 11.6% Compared to Boc-2-aminobutyric Acid, Favoring Membrane Permeation

The topological polar surface area (TPSA) of 2-[(Boc)(ethyl)amino]butyric acid is 66.8 Ų, whereas Boc-2-aminobutyric acid (Boc-Abu-OH) has a TPSA of 75.6 Ų . This reduction of 8.8 Ų represents an 11.6% decrease in polar surface area.

Topological Polar Surface Area Membrane Permeability ADME

2-[(Boc)(ethyl)amino]butyric Acid Possesses Only One Hydrogen Bond Donor versus Two in Boc-2-aminobutyric Acid, Potentially Enhancing Oral Bioavailability

2-[(Boc)(ethyl)amino]butyric acid contains one hydrogen bond donor (the carboxylic acid proton), while Boc-2-aminobutyric acid possesses two (carboxylic acid proton plus the carbamate NH) . This 50% reduction in H-bond donor count is a direct consequence of N-ethylation.

Hydrogen Bond Donor Oral Bioavailability Lipinski's Rule of Five

The N-Ethyl Group Adds One Rotatable Bond, Conferring Greater Conformational Flexibility than Boc-2-aminobutyric Acid

2-[(Boc)(ethyl)amino]butyric acid has six rotatable bonds, compared to five for Boc-2-aminobutyric acid . The additional rotatable bond arises from the N-ethyl substituent.

Conformational Flexibility Rotatable Bonds Molecular Recognition

Class-Level Evidence: N-Alkyl Amino Acids Confer Enhanced Proteolytic Stability and Membrane Permeability in Peptides

Peer-reviewed literature establishes that N-alkylation of amino acids (including N-ethylation) results in increased lipophilicity (membrane permeability), elimination of hydrogen-bond donating ability, and enhanced stability against proteolysis [1]. These properties are widely exploited in the design of peptide therapeutics with improved pharmacological profiles.

Proteolytic Stability Membrane Permeability N-Alkylation

Synthetic Accessibility: 2-[(Boc)(ethyl)amino]butyric Acid is Prepared via Straightforward N-Ethylation of Boc-2-aminobutyric Acid

A patent example describes the synthesis of (S)-2-(tert-butoxycarbonyl(ethyl)amino)butanoic acid from Boc-L-2-aminobutyric acid and iodoethane using sodium hydride in tetrahydrofuran, yielding 0.9595 g of product [1]. This demonstrates a reproducible and scalable route from commercially available precursors.

Synthetic Route N-Ethylation Peptide Building Block

Targeted Application Scenarios for 2-[(Boc)(ethyl)amino]butyric Acid Based on Quantitative Differentiation


Peptide Synthesis Requiring Enhanced Lipophilicity and Membrane Permeability

When designing peptide drug candidates where cellular uptake or oral bioavailability is a priority, incorporating 2-[(Boc)(ethyl)amino]butyric acid—with its 23% higher calculated logP and 11.6% lower TPSA relative to Boc-2-aminobutyric acid —can improve the physicochemical profile of the final construct. This is particularly relevant for targeting intracellular proteins or crossing biological barriers.

Development of Proteolytically Stable Peptide Therapeutics

N-alkylated amino acids, including N-ethyl derivatives, are known to confer resistance to proteolytic degradation . 2-[(Boc)(ethyl)amino]butyric acid can be incorporated into peptide sequences to extend half-life in biological fluids, a critical advantage for therapeutic peptides intended for systemic administration.

Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

As a Boc-protected amino acid derivative, this compound is compatible with standard Boc-SPPS protocols . Its N-ethylation does not interfere with Boc deprotection using TFA, allowing seamless integration into established peptide assembly workflows while providing the benefits of N-alkylation.

Design of Conformationally Flexible Peptide Backbones

The additional rotatable bond (6 vs. 5 in Boc-Abu-OH) provides greater conformational flexibility . This may be exploited to access peptide conformations that mimic β-turns or other secondary structural elements, or to modulate binding interactions with biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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